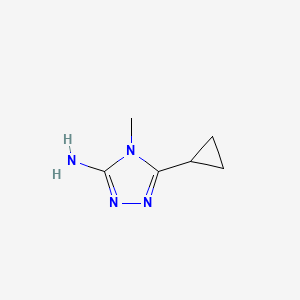

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine

Description

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine (CAS: 946682-68-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 4. Its molecular formula is C₇H₁₁N₄, with a molecular weight of 157.19 g/mol (derived from ). Its dihydrochloride salt (CAS: 1432681-51-0) is commonly employed in laboratory settings for enhanced solubility and stability .

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H10N4/c1-10-5(4-2-3-4)8-9-6(10)7/h4H,2-3H2,1H3,(H2,7,9) |

InChI Key |

UJXPULILOQDDNQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methyl-3-mercapto-1,2,4-triazole with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:

Key Observations:

- Molecular Weight and Solubility : Lower molecular weight derivatives (e.g., amitrole) exhibit higher volatility and solubility in polar solvents, whereas nitro-substituted analogs (e.g., HM-I) prioritize stability and explosive performance .

- Functionalization Potential: The pyridinyl and thiophene derivatives () demonstrate the adaptability of the triazole core for diverse applications, including antimicrobial and electronic materials .

Biological Activity

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family. Its unique structure includes a five-membered ring with three nitrogen atoms and two carbon atoms, featuring a cyclopropyl group at the 5-position and a methyl group at the 4-position. This arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 124.14 g/mol |

| Density | 1.469 ± 0.06 g/cm³ |

| Melting Point | 128 °C |

| pKa | 11.56 |

| CAS Number | 502546-41-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The triazole ring can modulate the activity of these targets, potentially leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise against various pathogens.

- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of triazole derivatives, this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antimicrobial agents.

- Anticancer Activity : A recent investigation into the anticancer effects of triazole derivatives found that this compound inhibited the growth of human cancer cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting its potential as a lead compound for further development.

- Chagas Disease Research : In research focused on Chagas disease caused by Trypanosoma cruzi, derivatives of triazoles including the target compound were evaluated for their ability to reduce parasite burden in infected models. The results showed promising reductions in parasitemia levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 5-(sec-butyl)-1H-1,2,4-triazol-3-amine | 502546-46-5 | Sec-butyl group at position 5 | Different steric properties |

| 5-propyl-4H-1,2,4-triazol-3-amino | 60016-62-8 | Propyl group substitution | Varies in biological profile |

| 5-isobutyl-4H-1,2,4-triazol-3-amino | 76955-95-8 | Isobutyl group presence | Distinct pharmacokinetics |

The presence of both cyclopropyl and methyl groups in our target compound enhances its binding affinity and specificity towards biological targets compared to other triazole derivatives.

Synthetic Routes

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amino typically involves:

- Cyclization Reaction : Cyclopropylamine reacts with methyl isocyanate followed by hydrazine hydrate to form the triazole ring.

- Formation of Hydroiodide Salt : Hydroiodic acid is added to yield the hydroiodide salt form.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity. Advanced purification techniques such as chromatography are used to enhance efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.